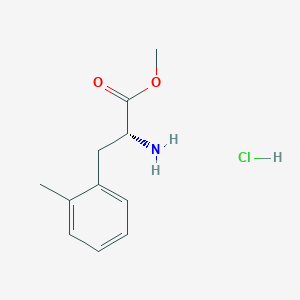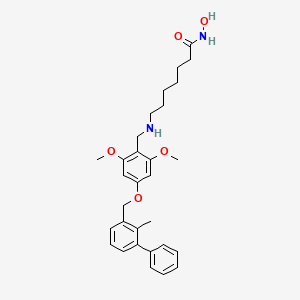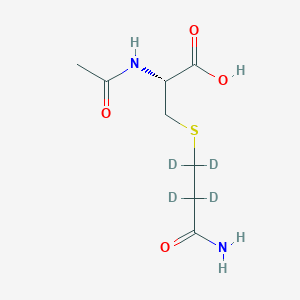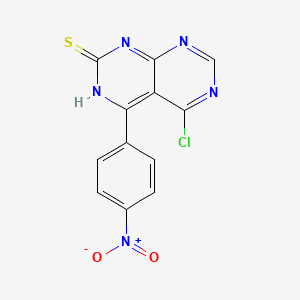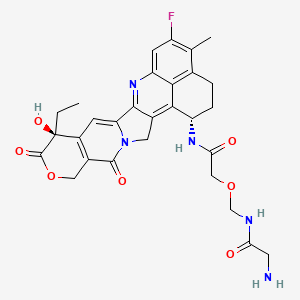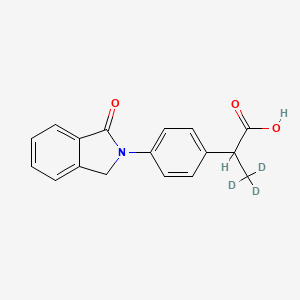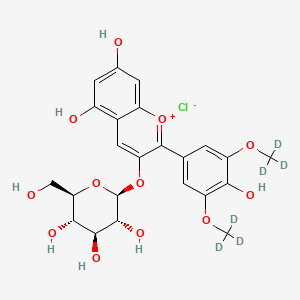
Malvidin-3-glucoside-d6 (chloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Malvidin-3-glucoside-d6 (chloride) is a derivative of malvidin, an anthocyanin commonly found in various fruits and vegetables. Anthocyanins are water-soluble pigments responsible for the red, blue, and purple colors in plants. Malvidin-3-glucoside-d6 (chloride) is particularly noted for its antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of malvidin-3-glucoside-d6 (chloride) typically involves the glycosylation of malvidin with glucose under acidic conditions. The reaction is catalyzed by enzymes or chemical catalysts to ensure the attachment of the glucose moiety at the 3-position of the malvidin molecule. The deuterium labeling (d6) is achieved by incorporating deuterium atoms into the glucose molecule before the glycosylation process .
Industrial Production Methods
Industrial production of malvidin-3-glucoside-d6 (chloride) involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce high yields of the compound through optimized fermentation conditions, including controlled pH, temperature, and nutrient supply .
化学反応の分析
Types of Reactions
Malvidin-3-glucoside-d6 (chloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often resulting in the formation of quinones.
Reduction: This reaction involves the gain of electrons, leading to the formation of reduced anthocyanins.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under basic conditions.
Substitution: Common reagents include methyl iodide and dimethyl sulfate under neutral or basic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced anthocyanins.
Substitution: Formation of methoxylated derivatives.
科学的研究の応用
Malvidin-3-glucoside-d6 (chloride) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the chemical behavior of anthocyanins and their derivatives.
Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Explored for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.
Industry: Used as a natural colorant in food and cosmetic products due to its vibrant color and stability
作用機序
Malvidin-3-glucoside-d6 (chloride) exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Anti-inflammatory Activity: It inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways
類似化合物との比較
Similar Compounds
Cyanidin-3-glucoside: Another anthocyanin with similar antioxidant properties but different color properties.
Delphinidin-3-glucoside: Known for its strong antioxidant activity and blue color.
Pelargonidin-3-glucoside: Exhibits antioxidant and anti-inflammatory properties but with a different color spectrum
Uniqueness
Malvidin-3-glucoside-d6 (chloride) is unique due to its deuterium labeling, which enhances its stability and allows for detailed metabolic studies. Its specific glycosylation pattern also contributes to its distinct chemical and biological properties .
特性
分子式 |
C23H25ClO12 |
|---|---|
分子量 |
534.9 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-[4-hydroxy-3,5-bis(trideuteriomethoxy)phenyl]chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C23H24O12.ClH/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23;/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27);1H/t17-,19-,20+,21-,23-;/m1./s1/i1D3,2D3; |
InChIキー |
YDIKCZBMBPOGFT-HXRGSFDDSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1O)OC([2H])([2H])[2H])C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] |
正規SMILES |
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


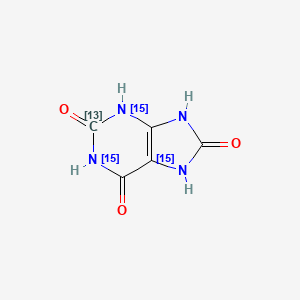
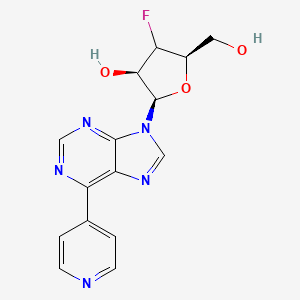
![(3R)-3-[2-[[5-chloro-3-(difluoromethyl)pyrazol-1-yl]methyl]-7-methyl-4-oxopyrazolo[1,5-a]pyrazin-5-yl]butanenitrile](/img/structure/B12410530.png)

